molecular formula C13H19NO B13594118 4-(2-Ethylphenoxy)piperidine CAS No. 946759-68-8

4-(2-Ethylphenoxy)piperidine

Cat. No.: B13594118
CAS No.: 946759-68-8
M. Wt: 205.30 g/mol
InChI Key: BIDUOEGRRWMBTQ-UHFFFAOYSA-N
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Description

4-(2-Ethylphenoxy)piperidine is a piperidine derivative characterized by a phenoxyethyl substituent at the 4-position of the piperidine ring. This compound belongs to a broader class of substituted piperidines, which are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes, receptors, and ion channels. The ethylphenoxy group confers unique lipophilic and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

946759-68-8

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(2-ethylphenoxy)piperidine

InChI

InChI=1S/C13H19NO/c1-2-11-5-3-4-6-13(11)15-12-7-9-14-10-8-12/h3-6,12,14H,2,7-10H2,1H3

InChI Key

BIDUOEGRRWMBTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylphenoxy)piperidine typically involves the reaction of 2-ethylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 2-ethylphenol is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of 4-(2-Ethylphenoxy)piperidine may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Ethylphenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Ethylphenoxy)piperidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Halogenated Derivatives: Fluorine or chlorine substituents (e.g., 4-[2-(4-Fluorophenoxy)ethyl]piperidine) enhance binding affinity to targets like amine oxidases or ion channels due to electronegativity and hydrophobic interactions .
  • Polar Groups : Methoxy or hydroxyl substituents improve solubility and enable hydrogen bonding, critical for receptor activation (e.g., β-adrenergic receptors) .

Example :

  • 4-(Piperidin-1-yl) aniline (47) : Synthesized from 1-bromo-4-nitrobenzene (46) via sequential nucleophilic substitution with piperidine and reduction using Pd/C .

Receptor Interactions

  • EP2 Receptor Modulation : Piperidine-containing benzamides (e.g., CID890517) show para-fluorobenzamide as critical for EP2 potentiation, while morpholine or piperazine replacements abolish activity, highlighting the necessity of the piperidine ring .
  • β-Adrenergic Receptors: Aryloxypropanolamines with piperidine moieties (e.g., CGP 12177) exhibit dual agonist/antagonist effects on β1-AR, dependent on substituent conformation .

Enzyme Inhibition

  • Amine Oxidase Inhibition: Piperidine derivatives (e.g., 4-[5-(piperidin-4-ylmethoxy)pyridine]) bind to substrate cavities via hydrogen bonds (e.g., with D555) and π-π stacking (e.g., with H812), similar to phenolic compounds like oleuropein .

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